molecular formula C21H14BrN3O B5439353 (E)-2-(1H-benzimidazol-2-yl)-3-[5-(3-bromo-4-methylphenyl)furan-2-yl]prop-2-enenitrile

(E)-2-(1H-benzimidazol-2-yl)-3-[5-(3-bromo-4-methylphenyl)furan-2-yl]prop-2-enenitrile

Cat. No.: B5439353
M. Wt: 404.3 g/mol
InChI Key: IZXIIIVOCNLNNW-XNTDXEJSSA-N
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Description

(E)-2-(1H-benzimidazol-2-yl)-3-[5-(3-bromo-4-methylphenyl)furan-2-yl]prop-2-enenitrile is a complex organic compound that features a benzimidazole core, a furan ring, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(1H-benzimidazol-2-yl)-3-[5-(3-bromo-4-methylphenyl)furan-2-yl]prop-2-enenitrile typically involves multi-step organic reactions. One common approach is the condensation of 2-aminobenzimidazole with an appropriate aldehyde to form the benzimidazole core. This is followed by a Heck reaction to introduce the furan ring and the nitrile group. The reaction conditions often require the use of palladium catalysts, base, and solvents like DMF or DMSO.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(1H-benzimidazol-2-yl)-3-[5-(3-bromo-4-methylphenyl)furan-2-yl]prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: Halogenation and nitration reactions can be performed using appropriate halogenating or nitrating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether.

    Substitution: Bromine in chloroform for halogenation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with hydroxyl groups, while reduction could produce amine derivatives.

Scientific Research Applications

(E)-2-(1H-benzimidazol-2-yl)-3-[5-(3-bromo-4-methylphenyl)furan-2-yl]prop-2-enenitrile has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as an anti-cancer agent due to its ability to interact with DNA and proteins.

    Industry: Could be used in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action for (E)-2-(1H-benzimidazol-2-yl)-3-[5-(3-bromo-4-methylphenyl)furan-2-yl]prop-2-enenitrile involves its interaction with molecular targets such as enzymes and proteins. The benzimidazole core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the furan ring and nitrile group can form hydrogen bonds and van der Waals interactions with protein active sites, inhibiting their function.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Caffeine: An alkaloid with a purine structure.

    Ethylene-2,2’-bis(dithio)bis(ethanol): A compound with immunomodulating activities.

Uniqueness

(E)-2-(1H-benzimidazol-2-yl)-3-[5-(3-bromo-4-methylphenyl)furan-2-yl]prop-2-enenitrile is unique due to its combination of a benzimidazole core, a furan ring, and a nitrile group. This structure allows it to interact with a wide range of biological targets, making it a versatile compound for research and potential therapeutic applications.

Properties

IUPAC Name

(E)-2-(1H-benzimidazol-2-yl)-3-[5-(3-bromo-4-methylphenyl)furan-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14BrN3O/c1-13-6-7-14(11-17(13)22)20-9-8-16(26-20)10-15(12-23)21-24-18-4-2-3-5-19(18)25-21/h2-11H,1H3,(H,24,25)/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZXIIIVOCNLNNW-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=C(O2)C=C(C#N)C3=NC4=CC=CC=C4N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)C2=CC=C(O2)/C=C(\C#N)/C3=NC4=CC=CC=C4N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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